molecular formula C6H12O3 B1205302 2-Hydroxy-4-methylvaleric acid CAS No. 498-36-2

2-Hydroxy-4-methylvaleric acid

Cat. No. B1205302
CAS RN: 498-36-2
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylvaleric acid (HMVA) is an organic acid found in nature and is used in many scientific research applications, including biochemical and physiological studies. It has been studied for its potential therapeutic effects and its role in the synthesis of other compounds.

Scientific Research Applications

1. Metabolic Analysis in Amniotic Fluid

A method using ammonia chemical ionization gas chromatography-mass spectrometry was developed to quantify hydroxylated organic acids derived from the metabolism of branched-chain amino acids in amniotic fluid. This included the analysis of 2-hydroxy-4-methylvaleric acid. The study found that 2-hydroxyisovaleric acid, a related compound, was not useful in the prenatal diagnosis of maple syrup urine disease, but elevated concentrations of other related acids were noted in certain conditions (Jakobs, Sweetman, & Nyhan, 1984).

2. Synthesis of Protected Amino Acids

Research into the total synthesis of the didemnins involved the preparation of (2S,3S)-2-Acetoxy-3-methylvaleric acid from L-isoleucine, which is closely related to this compound. This synthesis was part of a process to create optically pure compounds for pharmaceutical applications (Schmidt, Kroner, & Griesser, 1989).

3. Urinary Acid Analysis

A study analyzed hydroxy- and oxomonocarboxylic acids in urine, originating mainly from ketogenesis and the metabolism of certain amino acids, including valine, leucine, and isoleucine. The acids studied included this compound and its related compounds, highlighting their role in metabolic pathways and potential diagnostic value in conditions like ketoacidosis (Liebich & Först, 1984).

4. Aroma Intensity in Food Chemistry

Mechanism of Action

Target of Action

2-Hydroxy-4-methylpentanoic acid, also known as DL-leucic acid, is primarily targeted at various bacteria associated with fermentation . It has been found to have fungicidal properties, particularly against Aspergillus species .

Mode of Action

The compound interacts with its targets by disrupting their normal metabolic processes. It is synthesized by different strains of Clostridium butyricum when fed with L-leucine . This interaction results in the production of 2-Hydroxy-4-methylpentanoic acid, which then exhibits its antifungal activity .

Biochemical Pathways

The compound is involved in the metabolism of the branched-chain amino acids . It is produced as a part of the fermentation processes of several different bacteria . The synthesis of 2-Hydroxy-4-methylpentanoic acid greatly increases when the bacteria are fed with L-leucine .

Pharmacokinetics

It has been found in different areas of the human gut, isolated in amniotic fluid, and in the urine of patients with certain metabolic deficiencies . This suggests that the compound may be absorbed and metabolized in the body, and excreted through urine.

Result of Action

The primary result of the action of 2-Hydroxy-4-methylpentanoic acid is its antifungal activity, especially against Aspergillus species . It disrupts the normal metabolic processes of these fungi, inhibiting their growth and proliferation .

Action Environment

The action of 2-Hydroxy-4-methylpentanoic acid can be influenced by environmental factors. For instance, the compound’s synthesis by Clostridium butyricum greatly increases when the bacteria are fed with L-leucine . This suggests that the availability of L-leucine in the environment can influence the production and hence the action of 2-Hydroxy-4-methylpentanoic acid. Furthermore, the compound has been found in wines and beers, suggesting that it may contribute to the aroma of these alcohols .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methylvaleric acid plays a significant role in biochemical reactions, particularly in the metabolism of leucine. It is known to interact with several enzymes and proteins. One of the key enzymes involved is leucine dehydrogenase, which catalyzes the conversion of leucine to this compound. This compound also interacts with proteins involved in muscle protein synthesis, such as mTOR (mechanistic target of rapamycin) and S6 kinase, promoting anabolic processes .

Cellular Effects

This compound has been shown to influence various cellular processes. In muscle cells, it enhances protein synthesis and reduces muscle protein breakdown, which is beneficial for muscle growth and recovery. It also affects cell signaling pathways, particularly the mTOR pathway, which is crucial for cell growth and metabolism. Additionally, this compound has been reported to have antimicrobial effects, inhibiting the growth of certain bacterial and fungal species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key signaling molecules and enzymes. It binds to and activates mTOR, leading to the phosphorylation and activation of downstream targets such as S6 kinase. This activation promotes protein synthesis and cell growth. Additionally, this compound has been shown to inhibit the activity of proteolytic enzymes, reducing protein degradation in muscle cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in muscle protein synthesis and reductions in muscle atrophy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it promotes muscle growth and recovery without significant adverse effects. At high doses, it can lead to toxicity and adverse effects such as liver damage and metabolic imbalances. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases do not enhance the outcomes .

Metabolic Pathways

This compound is involved in the metabolic pathways of leucine. It is produced from leucine through the action of leucine dehydrogenase and can be further metabolized into other compounds such as acetyl-CoA, which enters the citric acid cycle. This compound also interacts with cofactors such as NAD+ (nicotinamide adenine dinucleotide) during its conversion processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and is distributed to different tissues, including muscle and liver. Binding proteins may also facilitate its transport and localization within cells, ensuring its availability for metabolic processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, with mitochondrial localization being particularly important for its role in energy metabolism. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its functional roles .

properties

IUPAC Name

2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54641-21-3 (mono-hydrochloride salt)
Record name alpha-Hydroxyisocaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80862047
Record name Pentanoic acid, 2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

886 mg/mL
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

498-36-2, 10303-64-7
Record name (±)-2-Hydroxyisocaproic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxyisocaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-hydroxy-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, 2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-methylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-2-hydroxy-4-methylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methylvaleric acid
Reactant of Route 2
2-Hydroxy-4-methylvaleric acid
Reactant of Route 3
2-Hydroxy-4-methylvaleric acid
Reactant of Route 4
2-Hydroxy-4-methylvaleric acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methylvaleric acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-methylvaleric acid

Q & A

ANone: HICA exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including a multi-drug resistant Pseudomonas aeruginosa strain []. It also demonstrates fungicidal activity against several fungal species, including Candida albicans [, , ].

ANone: HICA penetrates bacterial cell membranes, causing depolarization, membrane rupture, leakage of cellular contents, and ultimately, cell death []. In C. albicans, HICA inhibits cell growth and biofilm formation, potentially by interfering with acetaldehyde production and metabolism [].

ANone: HICA's activity is only marginally inactivated by clinically-relevant concentrations of dentine, suggesting its potential as an interappointment medication in root canal infections [, ].

ANone: In ex vivo studies, HICA paste demonstrated superior activity against Enterococcus faecalis compared to calcium hydroxide and chlorhexidine digluconate, highlighting its potential for root canal medication [, ].

ANone: While HICA's exact mechanism of action remains to be fully elucidated, studies suggest it might target microbe-specific metabolic pathways []. For example, in C. albicans, HICA appears to interfere with acetaldehyde production and metabolism, impacting biofilm formation and potentially reducing mutagenic potential [].

ANone: In the context of antimicrobial activity, HICA's interaction with its target leads to bacterial membrane disruption, leakage of cellular contents, and ultimately cell death []. In C. albicans biofilms, HICA exposure results in aberrant hyphae and collapsed hyphal structures []. Furthermore, HICA demonstrates anti-inflammatory properties in a murine C. albicans biofilm model, reducing the expression of matrix metalloproteinase 9 (MMP-9) and myeloperoxidase (MPO) [].

ANone: The molecular formula of HICA is C6H12O3, and its molecular weight is 132.16 g/mol.

ANone: While the provided abstracts don't delve into detailed spectroscopic data, they mention the use of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF-MS) [, ] for the identification and quantification of HICA in various samples. These techniques provide information about the mass-to-charge ratio of ions, aiding in compound identification. Researchers often rely on databases like the Human Metabolome Database (HMDB) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to interpret mass spectral data and identify metabolites like HICA [].

ANone: While specific data on material compatibility isn't explicitly mentioned in the provided abstracts, HICA's potential use as an intracanal medicament suggests its compatibility with biological tissues within a certain concentration range [].

ANone: Studies on N-methylated sansalvamide A peptide analogues, which share structural similarities with HICA, particularly the presence of a 2-hydroxyisocaproic acid residue, show that N-methylation can enhance potency and selectivity against certain tumor cell lines []. Additionally, research on phomalide, a cyclic depsipeptide containing HICA, highlights the importance of the double bond configuration for its host-selective phytotoxicity [].

ANone: While specific analogues of HICA are not extensively discussed in the provided abstracts, research on related compounds offers insights into structure-activity relationships. For instance, the study on phomalide and its analogues, including dihydrophomalides, revealed that the presence and configuration of a double bond within the molecule are crucial for its selective phytotoxicity []. This suggests that even minor structural modifications to HICA might significantly alter its biological activity and target specificity.

ANone: Based on the research, HICA shows promise in the following areas:

  • Antimicrobial agent: Its broad-spectrum activity against bacteria and fungi, along with its ability to penetrate dentine, makes it a potential candidate for treating root canal infections and other superficial infections [, , , , ].
  • Anti-inflammatory agent: HICA's ability to attenuate inflammatory responses in a murine C. albicans biofilm model suggests its potential for treating chronic biofilm infections and inflammation-related conditions [].
  • Food preservation: HICA's natural origin and antimicrobial properties make it a potential candidate for food preservation, aligning with the growing demand for natural food preservatives [].

ANone: HICA is a natural metabolite produced through the leucine degradation pathway in humans and some microorganisms [, ]. Certain Clostridium species can convert leucine and other amino acids into their corresponding 2-hydroxy acids, including HICA [, ].

ANone: While the provided abstracts don't delve deep into HICA's metabolic pathways, they mention that mammalian cells can metabolize and utilize it for protein production []. Conversely, certain lactobacilli and a few other bacterial or fungal species possess enzymes needed for HICA metabolism [].

ANone: Yes, a recent study found that HMOs, including 2'-Fucosyllactose (2'FL), Lacto-N-neotetraose (LNnT), 3'Sialyllactose (3'SL), and 6'Sialyllactose (6'SL) can impact the gut microbiome of children and adults []. These HMOs increased short-chain fatty acids (SCFAs) and other beneficial metabolites, including 2-hydroxyisocaproic acid.

ANone: A study utilizing CE-MS metabolome analysis of saliva samples from Japanese patients with oral squamous cell carcinoma (OSCC) identified 2-hydroxy-4-methylvaleric acid (HICA) as a potential marker for discriminating between OSCC patients and healthy controls [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.